
2,6-Dichlorobenzyl azide
Overview
Description
2,6-Dichlorobenzyl azide is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Staudinger Reaction
The Staudinger reaction is a significant transformation involving azides. In this context, 2,6-dichlorobenzyl azide can react with triarylphosphines to form stable aza-ylides. This reaction is notable for its efficiency and selectivity:
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General Reaction :
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Example Findings :
Research indicates that the reaction proceeds rapidly under mild conditions and has been applied in bioconjugation strategies in living cells .
Copper-Catalyzed Cycloaddition
Another important reaction involving this compound is its participation in copper-catalyzed cycloaddition reactions with terminal alkynes to form 1,2,3-triazoles:
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General Reaction :
This reaction is characterized by its high selectivity and the stability of the resulting triazole product .
Reduction Reactions
The reduction of this compound can be achieved using various reducing agents. Notably, catalytic Staudinger reduction has been investigated:
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Catalyst : Triarylphosphine
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Conditions : Room temperature
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Product : The corresponding amine (e.g., 2,6-dichlorobenzylamine)
Research shows that this reduction can yield high purity products efficiently .
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for preparing 2,6-dichlorobenzyl azide with high purity and yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,6-dichlorobenzyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. A reported protocol achieved a 99% isolated yield by reacting 2,6-dichlorobenzyl chloride (4.0 mmol) with NaN₃ (5.2 mmol) at 80°C for 6 hours . The product is purified via column chromatography (EtOAc/n-heptane = 1:9, Rf = 0.60) and confirmed by ¹H/¹³C NMR (e.g., δ 4.68 ppm for CH₂-N₃) and GC-MS .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- GC-MS : To confirm molecular weight (m/z ≈ 211 for [M]⁺) and fragmentation patterns .
- NMR : ¹H NMR shows a singlet for the azide CH₂ group (δ ~4.68 ppm), while aromatic protons appear as multiplets (δ 7.23–7.41 ppm). ¹³C NMR confirms the azide carbon at δ ~49.2 ppm .
- SPME-GC-MS/MS : For trace analysis in complex matrices, though validated for structurally related chlorinated benzyl alcohols .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to the instability of organic azides, use explosion-proof equipment, avoid shock/friction, and store at low temperatures (<0°C) in inert atmospheres. PPE includes N95 masks, gloves, and eye protection. Quenching with sodium thiosulfate is recommended for spills .
Advanced Research Questions
Q. How does the substitution pattern (2,6-dichloro vs. 2,4-dichloro) influence the reactivity of benzyl azides in click chemistry or Staudinger reactions?
- Methodological Answer : Comparative docking studies on analogous 2,6-dichlorobenzyl derivatives reveal that chlorine positioning affects steric and electronic interactions. For example, 2,6-dichloro substitution enhances π-π stacking with aromatic residues (e.g., Tyr201 in collagenase) compared to 2,4-dichloro analogs, as shown by Gibbs free energy differences (−6.5 vs. −6.4 kcal/mol) . This suggests this compound may exhibit distinct regioselectivity in CuAAC reactions or ligand-protein binding.
Q. Can mechanochemical methods replace traditional solvent-based synthesis for this compound?
- Methodological Answer : Emerging protocols using copper beads in ball mills demonstrate solvent-free azidation of benzyl halides. While not yet reported for this compound, analogous reactions (e.g., 2,6-difluorobenzyl azide) achieve >90% conversion in 30 minutes via solid-state grinding. This approach reduces hazardous waste and improves atom economy .
Q. How can this compound be utilized in synthesizing lipophilic prodrugs or bioactive conjugates?
- Methodological Answer : The azide serves as a precursor for Huisgen cycloaddition to generate triazole-linked prodrugs. For example, coupling with alkynylated folate analogs (e.g., leucovorin) via Cu(I)-catalyzed click chemistry yields lipophilic diesters with enhanced blood-brain barrier permeability, as demonstrated for 2,6-dichlorobenzyl esters .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 4–9) show rapid decomposition at >40°C, releasing HN₃ and forming 2,6-dichlorobenzyl alcohol as a primary byproduct. LC-MS/MS monitoring at 25°C reveals a half-life of <24 hours in aqueous media, necessitating anhydrous storage .
Q. How do computational models predict the ligand-binding efficiency of this compound derivatives in enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using collagenase (PDB: 1HOV) as a model system predicts that the 2,6-dichloro moiety enhances binding via halogen bonds with Gln215 (bond length ~1.96 Å) and π-π interactions with Tyr201. Free energy perturbation (FEP) calculations further validate these predictions .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
2-(azidomethyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
InChI Key |
ORIMWFSTFMIQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])Cl |
Origin of Product |
United States |
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